molecular formula C6H10N2O2S2 B15252782 N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide

Cat. No.: B15252782
M. Wt: 206.3 g/mol
InChI Key: LLJOCMJHZKAJBY-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide is a sulfonamide derivative featuring a 2-methyl-1,3-thiazole ring linked to a methylsulfonamide group via a methylene bridge. This compound’s structure combines a heterocyclic thiazole core with a sulfonamide functional group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide

InChI

InChI=1S/C6H10N2O2S2/c1-5-8-6(3-11-5)4-12(9,10)7-2/h3,7H,4H2,1-2H3

InChI Key

LLJOCMJHZKAJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CS(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the production of dyes and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The sulfonamide group can also interact with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 2-methyl-1,3-thiazol-4-yl moiety but differ in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS RN Notable Properties/Activities
N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide C₇H₁₀N₂O₂S₂ 218.3 (calc.) Methanesulfonamide, methylthiazole Not provided Unknown (structural inference)
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide C₁₁H₁₃N₃O₂S₂ 283.37 Phenyl ring, amino-thiazole 852388-68-2 Potential CNS targeting (sulfonamide)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Benzoic acid, methylthiazole 65032-66-8 mp 139.5–140°C; acidic functionality
MTEP [3-((2-methyl-1,3-thiazol-4-yl)ethynyl)piperidine] C₁₁H₁₂N₂S 204.29 Ethynyl-piperidine, methylthiazole Not provided mGlu5 antagonist; anxiolytic effects
(2-Methyl-1,3-thiazol-4-yl)methanol C₅H₇NOS 129.18 Methanol, methylthiazole 76632-23-0 Intermediate in synthesis

Physicochemical Properties

  • Solubility and Reactivity: The sulfonamide group in the target compound likely enhances hydrogen-bonding capacity compared to carboxylic acid (e.g., 2-(2-methylthiazol-4-yl)benzoic acid) or alcohol (e.g., (2-methylthiazol-4-yl)methanol) derivatives. This could improve aqueous solubility but may reduce membrane permeability .
  • Melting Points : Benzoic acid derivatives (e.g., mp 139.5–140°C ) exhibit higher melting points due to strong intermolecular hydrogen bonding, whereas sulfonamides and alcohols may have lower melting points.

Biological Activity

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

  • Molecular Formula : C5H8N2O2S2
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 1247590-27-7

Antiviral Activity

Recent studies have highlighted the compound's efficacy as a potential antiviral agent, particularly against SARS-CoV-2. It demonstrated significant biochemical potency with a Ki value of 7.93 nM and an EC50 of 909 nM in Vero E6 cells, indicating its potential as an oral inhibitor for the virus's main protease (Mpro) .

Anticancer Properties

The compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of methanesulfonamide have been linked to significant reductions in cell viability in chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, with a notable increase in the subG1 phase population, indicative of apoptotic cells .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for viral replication and cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways, as evidenced by caspase activation and mitochondrial cytochrome c release .
  • Cell Cycle Modulation : It affects cell cycle progression, leading to increased G0 phase populations and decreased S and G2/M phase populations in treated cells .

Case Studies

  • SARS-CoV-2 Inhibition : A study demonstrated that methanesulfonamide derivatives could effectively inhibit the SARS-CoV-2 main protease, showcasing their potential in treating COVID-19 .
  • Anticancer Activity : Another investigation into the anticancer effects revealed that this compound significantly reduced the viability of K562 and CCRF-SB cells through apoptosis induction .

Data Tables

Compound NameBiological TargetKi (nM)EC50 (nM)Cell Line Tested
This compoundSARS-CoV-2 Mpro7.93909Vero E6
This compoundK562 (Leukemia)N/AN/AK562
This compoundCCRF-SB (Leukemia)N/AN/ACCRF-SB

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